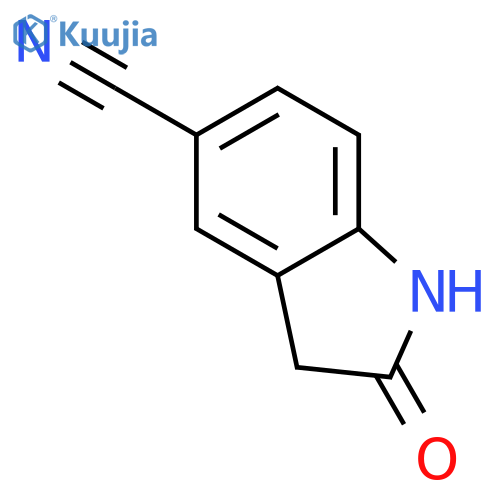

Cas no 61394-50-1 (2-Oxoindoline-5-carbonitrile)

2-Oxoindoline-5-carbonitrile 化学的及び物理的性質

名前と識別子

-

- 2-Oxoindoline-5-carbonitrile

- 5-Cyanoindolin-2-one

- 1H-Indole-5-carbonitrile,2,3-dihydro-2-oxo-

- 2-oxo-1,3-dihydroindole-5-carbonitrile

- 5-cyanooxindole

- 5-Cyanoox-2-indole

- 2-Oxo-2,3-dihydro-1H-indole-5-carbonitrile

- SCHEMBL261156

- SY014853

- Z336286144

- 5-cyanooxindole, AldrichCPR

- 5-cyanooxindol

- 61394-50-1

- 1H-Indole-5-carbonitrile, 2,3-dihydro-2-oxo-

- 2-oxo-5-indolinecarbonitrile

- Q-102628

- InChI=1/C9H6N2O/c10-5-6-1-2-8-7(3-6)4-9(12)11-8/h1-3H,4H2,(H,11,12

- EN300-31992

- NZOSLRYUVHMXTQ-UHFFFAOYSA-N

- PS-3322

- AB11378

- DTXSID20378394

- MFCD02179599

- DB-014162

- CS-0054235

- AC-22882

- AKOS000279461

-

- MDL: MFCD02179599

- インチ: InChI=1S/C9H6N2O/c10-5-6-1-2-8-7(3-6)4-9(12)11-8/h1-3H,4H2,(H,11,12)

- InChIKey: NZOSLRYUVHMXTQ-UHFFFAOYSA-N

- SMILES: N#CC1=CC=2CC(NC2C=C1)=O

計算された属性

- 精确分子量: 158.04800

- 同位素质量: 158.048

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 3

- 重原子数量: 12

- 回転可能化学結合数: 0

- 複雑さ: 253

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 0.9

- トポロジー分子極性表面積: 52.9A^2

じっけんとくせい

- 密度みつど: 1.33

- ゆうかいてん: 236-239°C

- Boiling Point: 389.677 ℃ at 760 mmHg

- フラッシュポイント: 189.5°C

- Refractive Index: 1.633

- PSA: 52.89000

- LogP: 1.19088

2-Oxoindoline-5-carbonitrile Security Information

- 危害声明: Irritant

- 危険物輸送番号:UN 3439

- 危険カテゴリコード: 20/21/22-36/37/38-43

- セキュリティの説明: S26; S36/37/39

-

危険物標識:

- Risk Phrases:R20/21/22

2-Oxoindoline-5-carbonitrile 税関データ

- 税関コード:2933790090

- 税関データ:

中国税関コード:

2933790090概要:

2933790090その他のラクタム。付加価値税:17.0%税金還付率:9.0% 規制条件:いいえ最恵国関税:9.0% 一般関税:20.0%

申告要素:

製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください

要約:

2933790090。その他のラクタム。付加価値税:17.0%税金還付率:9.0%最恵国関税:9.0%. General tariff:20.0%

2-Oxoindoline-5-carbonitrile Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-31992-1.0g |

2-oxo-2,3-dihydro-1H-indole-5-carbonitrile |

61394-50-1 | 95.0% | 1.0g |

$45.0 | 2025-02-20 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD103764-100mg |

2-Oxoindoline-5-carbonitrile |

61394-50-1 | 95% | 100mg |

¥98.0 | 2024-04-18 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD103764-250mg |

2-Oxoindoline-5-carbonitrile |

61394-50-1 | 95% | 250mg |

¥159.0 | 2024-04-18 | |

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY014853-5g |

4-Chloro-6-methoxyquinazoline |

61394-50-1 | ≥95% | 5g |

¥992.0 | 2023-09-15 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SY443-50mg |

2-Oxoindoline-5-carbonitrile |

61394-50-1 | 95+% | 50mg |

153.0CNY | 2021-08-05 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SY443-1g |

2-Oxoindoline-5-carbonitrile |

61394-50-1 | 95+% | 1g |

1124.0CNY | 2021-08-05 | |

| eNovation Chemicals LLC | D506000-1g |

2-Oxoindoline-5-carbonitrile |

61394-50-1 | 97% | 1g |

$180 | 2024-05-24 | |

| Enamine | EN300-31992-0.25g |

2-oxo-2,3-dihydro-1H-indole-5-carbonitrile |

61394-50-1 | 95.0% | 0.25g |

$22.0 | 2025-02-20 | |

| Chemenu | CM148058-250mg |

2-Oxo-2,3-dihydro-1H-indole-5-carbonitrile |

61394-50-1 | 95%+ | 250mg |

$*** | 2023-03-30 | |

| Apollo Scientific | OR10426-50mg |

5-Cyanooxindole |

61394-50-1 | 50mg |

£15.00 | 2025-02-19 |

2-Oxoindoline-5-carbonitrile 関連文献

-

Xuezhi Li,Man-Yi Han,Bin Wang,Lei Wang,Min Wang Org. Biomol. Chem. 2019 17 6612

-

Dong Xia,Yang Li,Tao Miao,Pinhua Li,Lei Wang Green Chem. 2017 19 1732

-

Wen Wan,Jialiang Li,Guobin Ma,Yunrong Chen,Haizhen Jiang,Hongmei Deng,Jian Hao Org. Biomol. Chem. 2017 15 5308

-

Zuguang Xie,Pinhua Li,Yu Hu,Ning Xu,Lei Wang Org. Biomol. Chem. 2017 15 4205

2-Oxoindoline-5-carbonitrileに関する追加情報

Introduction to 2-Oxoindoline-5-carbonitrile (CAS No. 61394-50-1)

2-Oxoindoline-5-carbonitrile, identified by the Chemical Abstracts Service Number (CAS No.) 61394-50-1, is a significant intermediate in the realm of organic synthesis and pharmaceutical chemistry. This compound, featuring a nitrile group and an oxoindoline core, has garnered attention due to its versatile structural framework, which makes it a valuable precursor in the development of various bioactive molecules.

The structural motif of 2-Oxoindoline-5-carbonitrile consists of a seven-membered lactam ring fused with a nitrile functionality at the 5-position. This unique configuration imparts distinct reactivity, enabling its participation in diverse chemical transformations. The oxoindoline scaffold is particularly noteworthy, as it serves as a privileged structure in medicinal chemistry, often found in biologically active compounds such as kinase inhibitors and antimicrobial agents.

In recent years, 2-Oxoindoline-5-carbonitrile has been extensively studied for its potential applications in drug discovery. Its ability to undergo functionalization at multiple sites allows for the synthesis of a wide array of derivatives with tailored pharmacological properties. For instance, researchers have explored its utility in generating novel inhibitors targeting specific enzymes implicated in diseases such as cancer and inflammation.

One of the most compelling aspects of 2-Oxoindoline-5-carbonitrile is its role as a building block for heterocyclic compounds. Heterocycles are fundamental components of many therapeutic agents, and the oxoindoline core provides a stable platform for further elaboration. The nitrile group, in particular, can be hydrolyzed to an amide or converted into other functional groups, offering flexibility in molecular design.

Recent advancements in synthetic methodologies have further enhanced the accessibility and utility of 2-Oxoindoline-5-carbonitrile. Catalytic processes and green chemistry approaches have been employed to optimize its synthesis, reducing environmental impact while improving yield and purity. These innovations have made it more feasible for academic and industrial researchers to incorporate this compound into their synthetic pipelines.

The pharmaceutical industry has shown particular interest in derivatives of 2-Oxoindoline-5-carbonitrile due to their potential therapeutic effects. For example, studies have demonstrated that certain analogs exhibit inhibitory activity against kinases involved in tumor proliferation. Additionally, modifications to the oxoindoline ring have led to compounds with enhanced binding affinity and selectivity.

Another area of interest is the application of 2-Oxoindoline-5-carbonitrile in materials science. Beyond its biological significance, this compound has been investigated for its properties as a ligand in catalysis and as a component in advanced materials. Its ability to form stable complexes with metals makes it a promising candidate for designing new catalysts with improved efficiency.

The synthesis of 2-Oxoindoline-5-carbonitrile typically involves multi-step reactions starting from readily available precursors. Common methods include cyclization reactions followed by functional group transformations to introduce the nitrile moiety. The choice of starting materials and reaction conditions can significantly influence the yield and purity of the final product.

Quality control and analytical techniques play a crucial role in ensuring the integrity of 2-Oxoindoline-5-carbonitrile for pharmaceutical applications. High-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry are routinely employed to confirm structural identity and assess purity. These methods provide confidence that the compound meets the stringent requirements for use in drug development.

The future prospects for 2-Oxoindoline-5-carbonitrile are promising, with ongoing research exploring new synthetic routes and applications. As our understanding of molecular interactions deepens, this compound is likely to remain a cornerstone in the development of innovative therapeutics and materials. Its versatility and adaptability ensure its continued relevance in both academic research and industrial settings.

61394-50-1 (2-Oxoindoline-5-carbonitrile) Related Products

- 3484-35-3(5-Methylindolin-2-one)

- 380427-40-7(7-Cyanooxindole)

- 199327-63-4(2-Oxoindoline-6-carbonitrile)

- 3680-28-2(7-Methylindolin-2-one)

- 59-48-3(Oxindole)

- 729598-50-9(5,7-Dimethylindolin-2-one)

- 214759-51-0(2-oxo-2,3-dihydro-1H-indole-4-carbonitrile)

- 2138369-91-0(1-(1-chlorocyclopropyl)-3-(1-methyl-1H-imidazol-2-yl)propane-1,3-dione)

- 1805324-38-2(4-Amino-3-bromo-5-(difluoromethyl)pyridine-2-sulfonamide)

- 1797679-34-5(3-chloro-4-fluoro-N-{2-3-(thiophen-2-yl)-1H-pyrazol-1-ylethyl}benzene-1-sulfonamide)